

AZD1897 in Preclinical AML Research: A Comparative Analysis

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A Meta-Analysis of Preclinical Data for the Pan-PIM Kinase Inhibitor **AZD1897** in Acute Myeloid Leukemia (AML)

AZD1897 is a potent, orally bioavailable, ATP-competitive pan-PIM kinase inhibitor that has demonstrated significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML). This guide provides a comprehensive comparison of **AZD1897** with other PIM kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Comparative Efficacy of PIM Kinase Inhibitors

AZD1897 exhibits potent inhibitory activity against all three PIM kinase isoforms (PIM1, PIM2, and PIM3) with IC50 values of less than 3 nM for each.[1] This positions it as a highly effective pan-PIM inhibitor. The following table provides a comparative summary of the biochemical potency of **AZD1897** and other notable PIM kinase inhibitors based on available preclinical data.



Inhibitor	PIM1 IC50/Ki (nM)	PIM2 IC50/Ki (nM)	PIM3 IC50/Ki (nM)	Reference(s)
AZD1897	<3 (IC50)	<3 (IC50)	<3 (IC50)	[1]
AZD1208	0.4 (IC50) / 0.1 (Ki)	5.0 (IC50) / 1.92 (Ki)	1.9 (IC50) / 0.4 (Ki)	[2]
GDC-0339	0.03 (Ki)	0.1 (Ki)	0.02 (Ki)	[2]
INCB053914	0.24 (IC50)	30 (IC50)	0.12 (IC50)	[2]
SGI-1776	7 (IC50)	363 (IC50)	69 (IC50)	[2]
PIM447 (LGH447)	0.006 (Ki)	0.018 (Ki)	0.009 (Ki)	[2]

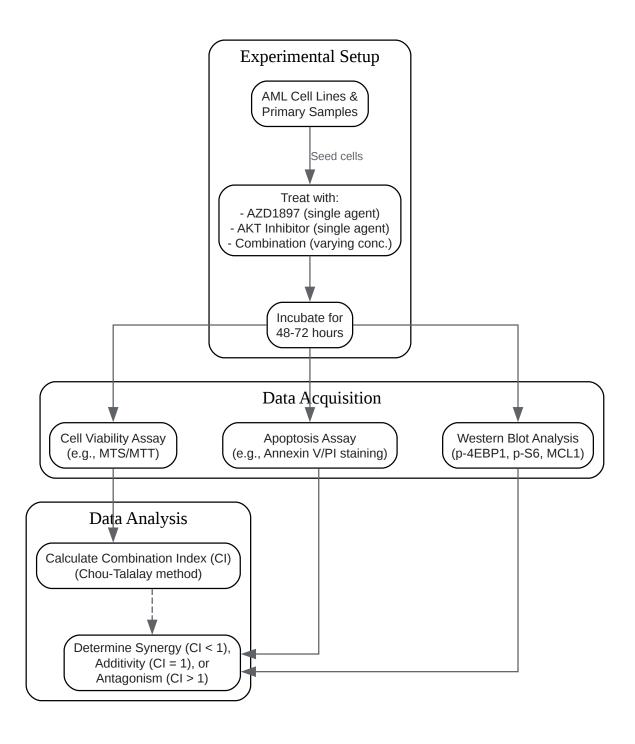
Synergistic Anti-Leukemic Activity with AKT Inhibition

A key finding in the preclinical evaluation of **AZD1897** is its synergistic cytotoxicity when combined with AKT inhibitors, such as Capivasertib (AZD5363).[1] This combination has shown significantly enhanced anti-leukemic effects in AML cell lines and primary patient samples, including those with or without FLT3-internal tandem duplication (ITD) mutations.[1]

Experimental Workflow for Synergy Assessment

Below is a representative workflow for assessing the synergistic effects of **AZD1897** and an AKT inhibitor in AML cells.





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Workflow for assessing drug synergy.



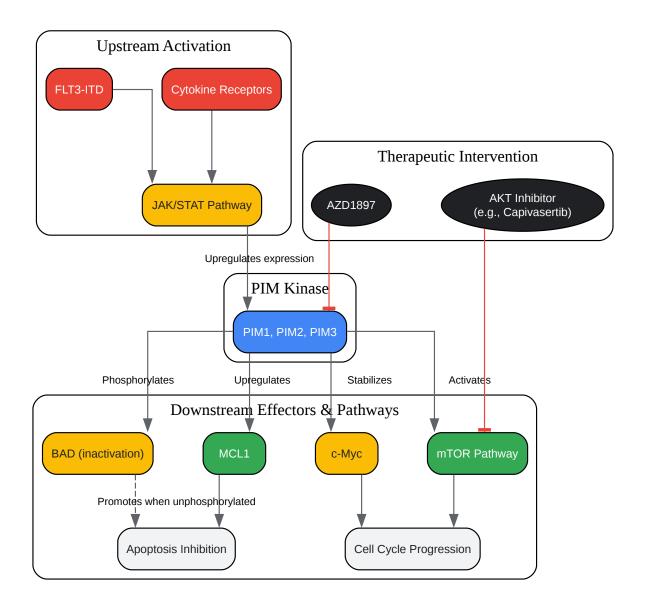
Mechanism of Action: Convergence on mTOR and MCL1 Pathways

The synergistic effect of combined PIM and AKT inhibition is attributed to their convergence on the mTOR and MCL1 signaling pathways.[1] PIM kinases and AKT both contribute to the activation of the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[3] Furthermore, both pathways are implicated in the regulation of the anti-apoptotic protein MCL1. By simultaneously inhibiting both PIM and AKT, the combination therapy achieves a more profound and sustained downregulation of mTOR signaling and MCL1 levels, leading to enhanced apoptosis in AML cells.[1]

PIM Kinase Signaling in AML

The following diagram illustrates the central role of PIM kinases in AML signaling and their interaction with the PI3K/AKT/mTOR and MCL1 pathways.





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PIM kinase signaling in AML.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of **AZD1897**.



Cell Lines and Primary AML Samples

- Cell Lines: A panel of human AML cell lines, including those with and without FLT3-ITD mutations (e.g., MOLM-13, MV4-11, OCI-AML3), are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum and standard antibiotics.
- Primary Samples: Mononuclear cells are isolated from the bone marrow or peripheral blood of AML patients by Ficoll-Paque density gradient centrifugation.

Cell Viability and Apoptosis Assays

- MTS/MTT Assay: Cells are seeded in 96-well plates and treated with a dose range of AZD1897, an AKT inhibitor, or the combination for 48-72 hours. Cell viability is assessed by adding MTS or MTT reagent and measuring the absorbance according to the manufacturer's instructions.
- Annexin V/Propidium Iodide (PI) Staining: Apoptosis is quantified by flow cytometry after staining with Annexin V-FITC and PI. Annexin V-positive cells are considered apoptotic.

Western Blot Analysis

- Protein Extraction and Quantification: Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA assay.
- Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., PIM1, AKT, 4E-BP1, S6) and MCL1. HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

In Vivo Xenograft Models

- Animal Models: Immunodeficient mice (e.g., NOD/SCID or NSG) are used for the engraftment of human AML cell lines or primary patient samples.[4][5][6]
- Drug Administration: Once tumors are established, mice are treated with vehicle control,
 AZD1897 (administered orally), an AKT inhibitor, or the combination.



 Efficacy Assessment: Tumor growth is monitored by caliper measurements or bioluminescence imaging. Animal survival is also a key endpoint.

Conclusion

Preclinical studies have established **AZD1897** as a potent pan-PIM kinase inhibitor with significant potential for the treatment of AML. Its synergistic activity with AKT inhibitors highlights a promising combination therapy strategy that warrants further clinical investigation. The convergence of these inhibitors on the mTOR and MCL1 pathways provides a strong mechanistic rationale for their combined use. The data and protocols presented in this guide offer a valuable resource for researchers working to advance novel therapies for AML.

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